molecular formula C10H12FN5O4 B14771667 (2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol

(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14771667
M. Wt: 285.23 g/mol
InChI Key: OHTNWXWYIDVBLZ-XMWFRKBBSA-N
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Description

(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and additional hydroxyl groups. These modifications can significantly alter its chemical properties and biological activity, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the oxolane ring, followed by the introduction of the fluorine atom and the purine base. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often requiring advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the purine base.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a probe for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The fluorine atom and additional hydroxyl groups enhance its binding affinity and specificity for certain enzymes and molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminopurine: A fluorescent base analogue used to study DNA structure and enzyme interactions.

    Fluorodeoxyuridine: A nucleoside analogue used in cancer treatment.

    Acyclovir: An antiviral drug that targets viral DNA polymerase.

Uniqueness

(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific combination of a fluorine atom and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a versatile tool in various research applications, offering advantages over other nucleoside analogues in terms of stability, specificity, and activity.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5?,6?,9?,10-/m1/s1

InChI Key

OHTNWXWYIDVBLZ-XMWFRKBBSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@](O3)(CO)F)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N

Origin of Product

United States

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